4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-[8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-11-14(12(2)25-19-11)26(22,23)21-5-3-4-13-10-17-16(18-15(13)21)20-6-8-24-9-7-20/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOWOAPWJHQQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the BET (bromodomain and extra terminal domain) bromodomain family . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene transcription.
Mode of Action
The compound interacts with its target by acting as a potent inhibitor. The 3,5-dimethylisoxazole moiety, serving as a ε-N-lysine acetylation (KAc) motif mimic, establishes a hydrogen bond with Asn140 and a water-bridging hydrogen bond with Tyr97. This interaction disrupts the normal function of the bromodomains, thereby inhibiting their activity.
Biological Activity
The compound 4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine represents a novel class of sulfonamide derivatives with potential therapeutic applications. Its structure incorporates a morpholine ring and a sulfonamide moiety linked to a tetrahydropyrido-pyrimidine framework, which may contribute to its biological activity.
- Molecular Formula: C17H23N5O4S
- Molecular Weight: 393.5 g/mol
- CAS Number: 2034592-16-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. Similar sulfonamide derivatives are known to inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), thus blocking folate biosynthesis necessary for nucleic acid synthesis in bacteria . This mechanism may also extend to modulating human enzymes, leading to potential off-target effects and interactions.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. Studies show that derivatives of sulfonamides can effectively inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 3.91 μM . The presence of the isoxazole moiety is believed to enhance the activity against various pathogens.
Antitumoral Potential
The compound's structural components suggest potential antitumoral activity. Compounds with similar structures have been documented to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) imbalance and DNA damage . The tetrahydropyrido-pyrimidine structure may facilitate interactions with key proteins involved in cell cycle regulation.
Case Studies
-
Study on MRSA Inhibition:
A derivative of the compound was tested against MRSA strains, showing a notable reduction in bacterial viability at specific concentrations. The study highlighted that the compound not only inhibited growth but also prevented biofilm formation, which is critical in chronic infections . -
Antitumoral Activity Assessment:
In vitro studies demonstrated that compounds related to this structure could significantly reduce the proliferation of various cancer cell lines. Mechanistic studies indicated that these compounds might activate apoptotic pathways through ROS generation and subsequent mitochondrial dysfunction .
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Type | MIC (μM) | Observations |
|---|---|---|---|
| Antimicrobial | MRSA | 3.91 | Effective inhibition; prevents biofilm formation |
| Antitumoral | Cancer cell lines | Varies | Induces apoptosis; ROS-mediated mechanisms |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct data on the target compound in the provided evidence, comparisons are inferred from structurally related analogs.
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
Structural Complexity: The target compound features a tetrahydropyrido[2,3-d]pyrimidine core, which distinguishes it from imidazo[1,2-a]pyridine (e.g., compound 1l ) or pyrimidinone derivatives (e.g., compound 4i ). Its sulfonyl-morpholine architecture is unique among the analogs.
Functional Groups : The 3,5-dimethylisoxazole sulfonyl group may enhance target binding compared to simpler substituents like nitrophenyl or coumarin in other compounds.
Synthetic Feasibility : Compound 1l was synthesized via a one-pot two-step reaction (yield: 51%), suggesting that similar strategies could apply to the target compound. However, the sulfonylation step for the target molecule may require specialized conditions.
Biological Potential: While compound 4i lacks reported bioactivity, the target compound’s structural resemblance to kinase inhibitors (e.g., PI3K/mTOR inhibitors) implies plausible therapeutic relevance.
Limitations of Available Evidence
For instance:
- focuses on pyrimidinone and tetrazole derivatives, which are structurally distinct.
- describes imidazo[1,2-a]pyridine synthesis but lacks pharmacological data.
To validate the hypotheses above, additional sources (e.g., kinase assay data, ADME studies) would be required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
